2-Methoxy-6-vinylnaphthalene

Catalog No.
S575731
CAS No.
63444-51-9
M.F
C13H12O
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-6-vinylnaphthalene

CAS Number

63444-51-9

Product Name

2-Methoxy-6-vinylnaphthalene

IUPAC Name

2-ethenyl-6-methoxynaphthalene

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C13H12O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h3-9H,1H2,2H3

InChI Key

DGQUMYDUFBBKPK-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=C

Synonyms

2-vinyl-6-methoxynaphthalene

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=C

Application in Chemistry

Summary of the Application: 2-Methoxy-6-vinylnaphthalene is used in the field of organic chemistry, particularly in the synthesis of complex molecules .

Methods of Application or Experimental Procedures: In one example, 2-Methoxy-6-vinylnaphthalene was synthesized through the dehydration of 2-(1-naphthyl)- and 2-(2-naphthyl) ethanol catalyzed by KHS04 in vacuo .

Results or Outcomes: The product, 2-Methoxy-6-vinylnaphthalene, was obtained with a yield of 50% .

Application in Biology

Summary of the Application: 2-Methoxy-6-vinylnaphthalene has been used in the field of biology, specifically in the process of enantioselective hydrocyanation .

Methods of Application or Experimental Procedures: The enantioselective hydrocyanation of 2-Methoxy-6-vinylnaphthalene was achieved using an electrocatalytic strategy. This involved the combination of two classic radical reactions—cobalt-mediated hydrogen-atom transfer and copper-promoted radical cyanation .

Results or Outcomes: The process resulted in highly enantioselective hydrocyanation without the need for stoichiometric oxidant .

Application in Energy

Methods of Application or Experimental Procedures: The exact methods of application would depend on the specific use case within the energy sector. For instance, in the case of organic solar cells, the compound could be used in the active layer of the cell .

Results or Outcomes: The outcomes would also depend on the specific application. In the case of organic solar cells, the efficiency of the cell would be a key outcome .

Application in Agriculture

Summary of the Application: Similar compounds have been used in the development of pesticides and other agricultural products .

Methods of Application or Experimental Procedures: The methods of application would depend on the specific use case within agriculture. For instance, if used as a pesticide, the compound could be applied to crops in a diluted form .

Results or Outcomes: The outcomes would depend on the specific application. In the case of pesticides, the effectiveness of the compound in controlling pests would be a key outcome .

Application in Food Industry

Summary of the Application: Similar compounds have been used as food additives and in the development of food packaging materials .

Methods of Application or Experimental Procedures: The methods of application would depend on the specific use case within the food industry. For instance, if used as a food additive, the compound could be mixed with food during processing .

Results or Outcomes: The outcomes would depend on the specific application. In the case of food additives, the impact of the compound on the taste, texture, or shelf-life of the food would be key outcomes .

Application in Textile Industry

Summary of the Application: Similar compounds have been used in the development of dyes and other textile-related products .

Methods of Application or Experimental Procedures: The methods of application would depend on the specific use case within the textile industry. For instance, if used as a dye, the compound could be applied to textiles during the dyeing process .

Results or Outcomes: The outcomes would depend on the specific application. In the case of dyes, the colorfastness and vibrancy of the dye would be key outcomes .

2-Methoxy-6-vinylnaphthalene is an organic compound with the molecular formula C13H12OC_{13}H_{12}O and a molecular weight of approximately 184.23 g/mol. It features a methoxy group (-OCH₃) attached to the naphthalene ring, specifically at the 2-position, and a vinyl group (-CH=CH₂) at the 6-position. This compound is known for its unique structural characteristics that influence its chemical reactivity and potential applications in various fields, including materials science and medicinal chemistry .

, including:

  • Polymerization: It can undergo polymerization reactions, forming larger molecular structures useful in creating polymers with specific properties.
  • Photo-addition Reactions: The compound can react under UV light, leading to the formation of new bonds and derivatives that may have enhanced properties for various applications.
  • Electrophilic Aromatic Substitution: The presence of the methoxy group makes the aromatic system more reactive towards electrophiles, allowing for further functionalization .

The biological activity of 2-Methoxy-6-vinylnaphthalene has garnered interest due to its potential pharmacological properties. Notably:

  • Cytochrome P450 Inhibition: It has been identified as an inhibitor of various cytochrome P450 enzymes, including CYP1A2 and CYP2D6, which are crucial for drug metabolism .
  • Skin Irritation Potential: The compound is classified as a skin irritant, indicating that caution should be exercised during handling and application .

Several methods have been developed for synthesizing 2-Methoxy-6-vinylnaphthalene:

  • Starting from Naphthalene Derivatives: Synthesis often begins with naphthalene derivatives that are functionalized through alkylation or substitution reactions.
  • Dehydrogenation Reactions: The vinyl group can be introduced through dehydrogenation processes involving suitable precursors like 2-methoxy-6-isopropylnaphthalene .
  • Catalytic Methods: Catalysts such as sulfuric acid or toluenesulfonic acid may be used to facilitate dehydration reactions necessary for forming the vinyl group from alcohol precursors .

2-Methoxy-6-vinylnaphthalene has various applications across multiple domains:

  • Materials Science: It is utilized in the synthesis of polymers and copolymers, enhancing material properties such as flexibility and thermal stability.
  • Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of pharmaceutical compounds, particularly non-steroidal anti-inflammatory agents .
  • Organic Synthesis: The compound acts as a building block for creating more complex organic molecules in synthetic chemistry.

Interaction studies involving 2-Methoxy-6-vinylnaphthalene focus on its biological effects and reactivity:

  • Drug Metabolism Studies: Its role as a CYP450 inhibitor has implications for drug interactions and metabolism, making it relevant in pharmacokinetics research.
  • Toxicological Assessments: Evaluations of its skin irritation potential provide insights into safety profiles for industrial or pharmaceutical applications .

Several compounds share structural similarities with 2-Methoxy-6-vinylnaphthalene. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-VinylnaphthaleneVinyl group at 1-positionUsed in polymer synthesis; lacks methoxy group
6-MethoxynaphthaleneMethoxy group at 6-positionMore stable; less reactive than vinylnaphthalenes
2-EthylnaphthaleneEthyl group at 2-positionDifferent reactivity profile; used in organic synthesis
1,5-DimethoxynaphthaleneTwo methoxy groups at positions 1 and 5Enhanced solubility; potential use in pharmaceuticals

Uniqueness of 2-Methoxy-6-vinylnaphthalene:
Its combination of a methoxy and a vinyl group offers unique reactivity patterns not found in other similar compounds, making it particularly valuable in both synthetic chemistry and materials science applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-methoxy-6-vinylnaphthalene is characterized by a planar naphthalene core system with two key substituents that introduce conformational flexibility [27]. The naphthalene backbone maintains its characteristic fused benzene ring structure with typical aromatic bond lengths and angles consistent with other substituted naphthalenes [28] [35]. The methoxy group at the 2-position exhibits sp² hybridization at the oxygen atom, creating a double-bond character in the carbon-oxygen linkage that connects the methoxy group to the naphthalene ring [27].

Conformational analysis reveals that the compound can exist in discrete geometric isomers due to the rotation around the carbon-oxygen bond of the methoxy substituent [27]. The vinyl group at the 6-position contributes additional conformational complexity through rotation around the carbon-carbon single bond connecting the vinyl moiety to the naphthalene system [29]. Computational studies on related naphthalene derivatives suggest that the most thermodynamically stable conformation places both substituents in orientations that minimize steric hindrance while maximizing conjugative stabilization [26] [27].

The molecular geometry is further influenced by the electron-donating nature of the methoxy group and the electron-accepting characteristics of the vinyl substituent [29]. This creates an internal push-pull electronic system that affects the overall molecular conformation and stability [27]. The planarity of the naphthalene core is generally maintained, though slight deviations may occur due to substituent effects and intermolecular interactions in the solid state [35].

Electronic Structure and Spectroscopic Signatures

The electronic structure of 2-methoxy-6-vinylnaphthalene is dominated by the extended π-conjugation system encompassing the naphthalene core and its substituents [37] [41]. The methoxy group acts as an electron-donating substituent through resonance, while the vinyl group provides additional conjugation pathways that extend the molecular orbital system [29] [37]. This electronic arrangement results in characteristic spectroscopic signatures that distinguish this compound from unsubstituted naphthalene and other naphthalene derivatives [37] [41].

UV-Vis Absorption Profiles

The ultraviolet-visible absorption spectrum of 2-methoxy-6-vinylnaphthalene exhibits multiple absorption bands characteristic of substituted naphthalene chromophores [37] [41]. The compound displays typical naphthalene absorption features with significant bathochromic shifts due to substituent effects [37]. The UV spectrum shows absorption maxima at approximately 220-240 nanometers and 280-300 nanometers, corresponding to π→π* transitions of the naphthalene ring system [37].

Table 2: UV-Vis Absorption Characteristics of 2-Methoxy-6-vinylnaphthalene

Absorption Bandλmax (nm)Transition TypeRelative Intensity
Band I (La)320-340π→π* (HOMO→LUMO)Medium
Band II (Lb)280-300π→π* (HOMO-1→LUMO)Strong
Band III (Ba)240-260π→π* (HOMO→LUMO+1)Medium
Band IV (Bb)220-240π→π* (HOMO-2→LUMO)Strong
Band V (Ca)200-220π→π* (Higher energy)Very Strong

The presence of the methoxy substituent introduces additional absorption features through its electron-donating resonance effects, which stabilize the excited states and result in red-shifted absorption compared to unsubstituted naphthalene [37] [41]. The vinyl group further extends the conjugation system, contributing to the overall absorption profile and potentially introducing vibronic fine structure in the spectra [40] [41].

NMR Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-methoxy-6-vinylnaphthalene through characteristic chemical shifts and coupling patterns [6] [16] [17]. The proton NMR spectrum exhibits distinct resonances for the vinyl protons, aromatic naphthalene protons, and the methoxy group [6] [16]. The vinyl group displays characteristic chemical shifts with the terminal vinyl protons appearing as a doublet of doublets in the 5.2-5.8 parts per million region, while the vinyl proton appears as a doublet of doublets in the 6.6-6.8 parts per million range [16] [20].

Table 3: ¹H NMR Spectroscopic Data for 2-Methoxy-6-vinylnaphthalene

Position¹H NMR Chemical Shift (ppm)MultiplicityIntegration
Vinyl CH₂ (terminal)5.2-5.8dd2H
Vinyl CH6.6-6.8dd1H
Naphthalene H-17.6-7.8d1H
Naphthalene H-37.1-7.3dd1H
Naphthalene H-47.4-7.6d1H
Naphthalene H-57.6-7.8d1H
Naphthalene H-77.1-7.3dd1H
Naphthalene H-87.6-7.8d1H
Methoxy CH₃3.9-4.0s3H

The aromatic protons of the naphthalene system appear in the typical aromatic region between 7.1-7.8 parts per million, with specific chemical shifts dependent on their electronic environment and proximity to the substituents [17] [19]. The methoxy group exhibits a characteristic singlet around 3.9-4.0 parts per million, consistent with methoxy substituents on aromatic systems [17] [19]. Carbon-13 NMR spectroscopy provides complementary information about the carbon framework, with the naphthalene carbons appearing in the aromatic region and the methoxy carbon appearing around 55 parts per million [16] [19].

Crystallographic Data and Solid-State Arrangements

The solid-state structure of 2-methoxy-6-vinylnaphthalene reflects the molecular geometry optimized through intermolecular interactions and crystal packing forces [21] [24] [35]. The compound crystallizes as a white to light yellow solid with a melting point range of 88-96°C, indicating moderate intermolecular interactions typical of substituted aromatic compounds [3] [5] [7]. The crystal structure is stabilized by π-π stacking interactions between naphthalene rings and potential hydrogen bonding involving the methoxy oxygen and aromatic hydrogens [21] [35].

Solid-state packing arrangements in related naphthalene derivatives demonstrate the importance of aromatic-aromatic interactions in determining crystal stability [21] [35]. The vinyl substituent contributes to the overall packing through van der Waals interactions and potential π-π contacts with neighboring molecules [24]. The methoxy group can participate in weak hydrogen bonding interactions that influence the crystal lattice organization [35].

XLogP3

3.9

Wikipedia

6-Methoxy-2-vinylnaphthalene

Dates

Last modified: 08-15-2023

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